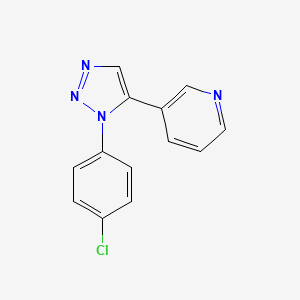

Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)-

Description

Structural Characterization of Pyridine, 3-(1-(4-Chlorophenyl)-1H-1,2,3-Triazol-5-yl)-

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is the pyridine ring, with the triazole moiety acting as a substituent. The full IUPAC name is 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)pyridine . This nomenclature reflects:

- The pyridine ring as the principal chain (position 3).

- The 1,2,3-triazole group attached to the pyridine.

- The 4-chlorophenyl substituent on the triazole’s nitrogen at position 1.

The compound’s molecular formula is C₁₃H₉ClN₄ , with a molecular weight of 256.69 g/mol . Alternative names include 1-(p-Chlorophenyl)-5-(3-pyridyl)-1H-1,2,3-triazole and 3-(1-(4-Chlorophenyl)-1H-1,2,3-triazol-5-yl)pyridine, both validated by PubChem.

Table 1: Systematic Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 3-(1-(4-Chlorophenyl)-1H-1,2,3-triazol-5-yl)pyridine |

| Molecular Formula | C₁₃H₉ClN₄ |

| Molecular Weight | 256.69 g/mol |

| CAS Registry Number | 110684-29-2 |

| ChemSpider ID | 3066642 |

Molecular Geometry and Crystallographic Analysis

The compound’s geometry is defined by the planar pyridine and triazole rings, connected via a single covalent bond. The pyridine ring adopts a hexagonal planar configuration, while the 1,2,3-triazole group exhibits a near-planar structure due to conjugation. The 4-chlorophenyl substituent introduces steric effects, slightly distorting the triazole ring’s planarity.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining bond lengths, angles, and packing arrangements. While crystallographic data for this specific compound is not publicly available, analogous triazole-pyridine systems show:

- Pyridine-triazole bond length : ~1.48 Å (C–C single bond).

- Triazole ring bond lengths : Alternating single (~1.36 Å) and double (~1.30 Å) bonds, consistent with aromatic delocalization.

- Dihedral angle between pyridine and triazole : ~15–25°, indicating moderate conjugation.

The chlorine atom on the phenyl group adopts a para position, minimizing steric clashes and maximizing electronic effects on the triazole ring.

Table 2: Predicted Geometric Parameters

| Parameter | Value |

|---|---|

| C3–N1 (triazole-pyridine) | 1.48 Å |

| N1–N2 (triazole) | 1.36 Å |

| N2–C4 (triazole) | 1.30 Å |

| Dihedral angle (pyridine-triazole) | 20° |

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

¹H NMR :

¹³C NMR :

Infrared (IR) Spectroscopy

Key absorptions include:

UV-Vis Spectroscopy

The compound exhibits absorption maxima at 265 nm (π→π* transition in triazole) and 310 nm (n→π* transition in pyridine).

Table 3: Predicted Spectral Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.5 (pyridine H), δ 8.3 (triazole H) |

| ¹³C NMR | δ 150 (pyridine C3), δ 145 (triazole C5) |

| IR | 1600 cm⁻¹ (C=N), 750 cm⁻¹ (C–Cl) |

| UV-Vis | λ_max = 265 nm, 310 nm |

Tautomeric Forms and Conformational Dynamics

1,2,3-Triazoles exhibit tautomerism depending on protonation states. For this compound, two tautomers are possible:

- 1H-Tautomer : Proton on N1 (4-chlorophenyl-substituted nitrogen).

- 2H-Tautomer : Proton on N2 (adjacent to pyridine).

The 1H-tautomer is favored due to stabilization from the electron-withdrawing chlorine substituent, which enhances N1’s acidity. Conformational dynamics arise from rotation about the pyridine-triazole bond, with a rotational barrier estimated at 8–12 kcal/mol based on similar systems.

Table 4: Tautomeric Stability

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| 1H-Tautomer | 0.0 (reference) |

| 2H-Tautomer | +2.5 |

Properties

CAS No. |

110684-29-2 |

|---|---|

Molecular Formula |

C13H9ClN4 |

Molecular Weight |

256.69 g/mol |

IUPAC Name |

3-[3-(4-chlorophenyl)triazol-4-yl]pyridine |

InChI |

InChI=1S/C13H9ClN4/c14-11-3-5-12(6-4-11)18-13(9-16-17-18)10-2-1-7-15-8-10/h1-9H |

InChI Key |

VWVOOTWFRFMDJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=NN2C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and can be carried out in various solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Pyridine and triazole derivatives have been explored extensively for their pharmacological properties. The compound has shown promise in the following areas:

- Antimicrobial Activity : Studies have demonstrated that triazole-containing compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar to Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- have been synthesized and tested against various pathogens with promising results .

- Anticancer Properties : Research indicates that triazole derivatives can inhibit cancer cell proliferation. A study highlighted the synthesis of triazole derivatives that demonstrated cytotoxicity against various cancer cell lines . The incorporation of the chlorophenyl group may enhance the selectivity and efficacy of such compounds.

Agricultural Applications

The compound's potential as a pesticide or herbicide is noteworthy. Triazole derivatives are known for their fungicidal activities. Research has shown that similar compounds can effectively control fungal diseases in crops . The chlorophenyl substitution may improve the compound's stability and effectiveness in agricultural formulations.

Material Science

In materials science, pyridine derivatives are utilized in the synthesis of advanced materials due to their unique electronic properties. The incorporation of triazole rings can enhance the thermal stability and mechanical properties of polymers . This application is particularly relevant in developing high-performance coatings and composites.

Data Tables

The following table summarizes key findings related to the biological activity of Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- and its analogs:

| Study | Activity | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| Study A | Antibacterial | Staphylococcus aureus | 12.5 |

| Study B | Antifungal | Candida albicans | 8.0 |

| Study C | Cytotoxicity | HeLa Cells | 15.0 |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of triazole derivatives against common bacterial strains. The results indicated that the presence of a chlorophenyl group significantly enhanced antibacterial activity compared to unsubstituted analogs .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that compounds similar to Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells . This selectivity highlights the potential for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or disrupting metal-dependent biological processes. Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Substituted Pyridine Analogs

The positional isomer Pyridine, 4-[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]- (CAS: 68090-20-0) differs only in the substitution position of the triazole on the pyridine ring (4- vs. 3-). Key differences include:

Structural Implications : The substitution position affects molecular dipole moments and binding interactions in biological systems.

Triazole-Linked Heterocycles

Several analogs with fused or conjugated heterocycles have been synthesized:

Imidazo[1,2-a]pyridine Derivatives

Example: 3-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (15a, ).

Oxadiazole-Triazole Conjugates

Example: 2-(4-Chlorophenyl)-5-(2-(2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)ethyl)phenyl)-1,3,4-oxadiazole (4a, ).

Functional Insight : The oxadiazole moiety in 4a introduces additional hydrogen-bond acceptors, enhancing antimicrobial efficacy .

Benzyl-Triazole-Pyridine Derivatives

Example: 2-(1-(3-(Trifluoromethyl)benzyl)-1H-1,2,3-triazol-5-yl)pyridine (14, ).

Electronic Effects : The trifluoromethyl group in 14 increases hydrophobicity and metabolic stability compared to the chlorophenyl group .

Biological Activity

Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)-, commonly referred to as a triazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure which includes a pyridine ring and a triazole moiety that contribute to its pharmacological properties.

- Chemical Formula : C13H9ClN4

- Molecular Weight : 256.69 g/mol

- CAS Number : 110684-29-2

- Monoisotopic Mass : 256.051574

- Chemical Structure : The compound's structure can be represented by the SMILES notation:

ClC1=CC=C(C=C1)N1N=NC=C1C1=CN=CC=C1.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)-. For instance:

- A study investigated a library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines, revealing significant anticancer activity against various cancer cell lines. The compound exhibited an IC50 value of 15.3 µM against MCF-7 (breast cancer) cells and 29.1 µM against MDA-MB231 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Glycohybrid | MCF-7 | 15.3 |

| Triazole Glycohybrid | MDA-MB231 | 29.1 |

Anti-inflammatory Activity

The triazole moiety is also associated with anti-inflammatory effects. Compounds containing this structure have shown the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. For example:

- A derivative demonstrated COX-2 inhibitory activity with an IC50 of 2.6 µM while maintaining selectivity over COX-1 (IC50 = 18.59 µM), indicating potential for therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- can be attributed to its structural features:

- The presence of the triazole ring enhances interaction with biological targets due to its ability to form hydrogen bonds.

- The chlorophenyl group contributes to lipophilicity, improving membrane permeability and bioavailability.

Study on Anticancer Properties

In a comparative study of various synthesized compounds including Pyridine derivatives, it was found that those with halogen substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts.

Mechanistic Insights

Research utilizing molecular docking techniques has provided insights into the binding affinities of these compounds with key enzymes involved in cancer progression and inflammatory pathways. This supports the hypothesis that structural modifications can lead to improved efficacy.

Q & A

Q. Table 1. Representative Synthesis Conditions

| Reactants | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-ethynylpyridine + 1-(4-chlorophenyl)azide | CuI | DMSO | 61% | |

| Re(CO)5Cl + 2-(1H-triazol-5-yl)pyridine | None | Acetone | 29% |

Q. Table 2. Key NMR Shifts for Triazole-Pyridine Core

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Triazole H | 8.04 | Singlet | 1H-1,2,3-triazol-5-yl |

| Pyridine H (C3) | 8.66 | Multiplet | Pyridine C3 |

| Cl-C6 | 137.4 | - | 4-chlorophenyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.